molecular formula C8H17NO2 B13630298 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine

Katalognummer: B13630298
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: MHWRIAPZFHELJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a 2-(2-methoxyethoxy) group

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine typically involves the reaction of cyclopropylamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

1-cyclopropyl-2-(2-methoxyethoxy)ethanamine

InChI

InChI=1S/C8H17NO2/c1-10-4-5-11-6-8(9)7-2-3-7/h7-8H,2-6,9H2,1H3

InChI-Schlüssel

MHWRIAPZFHELJO-UHFFFAOYSA-N

Kanonische SMILES

COCCOCC(C1CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.